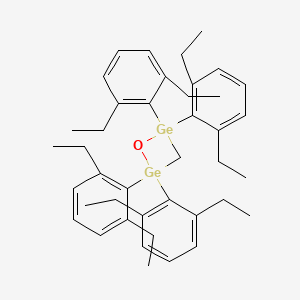![molecular formula C10H6ClNOS B14308412 1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene CAS No. 116316-78-0](/img/structure/B14308412.png)
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a chlorine atom and an isothiocyanate group linked via a prop-2-yn-1-yloxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-chloro-2-hydroxybenzene.
Propargylation: The hydroxyl group is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 1-chloro-2-(prop-2-yn-1-yloxy)benzene.
Isothiocyanation: The propargylated intermediate is then reacted with thiophosgene (CSCl2) to introduce the isothiocyanate group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Addition Reactions: The triple bond in the prop-2-yn-1-yloxy chain can participate in addition reactions.
Cycloaddition: The isothiocyanate group can undergo cycloaddition reactions with dienes or other suitable partners.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Addition Reactions: Catalysts like palladium or copper can facilitate the addition to the triple bond.
Cycloaddition: Thermal or photochemical conditions can be employed for cycloaddition reactions.
Major Products
Nucleophilic Substitution: Products include azido or thiol-substituted benzene derivatives.
Addition Reactions: Products include alkenes or alkanes with additional functional groups.
Cycloaddition: Products include heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene involves its interaction with biological molecules:
Molecular Targets: It can target enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene: Unique due to the presence of both chlorine and isothiocyanate groups.
1-Bromo-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]naphthalene: Similar structure but with a naphthalene ring instead of benzene.
Eigenschaften
CAS-Nummer |
116316-78-0 |
|---|---|
Molekularformel |
C10H6ClNOS |
Molekulargewicht |
223.68 g/mol |
IUPAC-Name |
1-chloro-2-(3-isothiocyanatoprop-2-ynoxy)benzene |
InChI |
InChI=1S/C10H6ClNOS/c11-9-4-1-2-5-10(9)13-7-3-6-12-8-14/h1-2,4-5H,7H2 |
InChI-Schlüssel |
AXHFQBUEDCPQNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC#CN=C=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
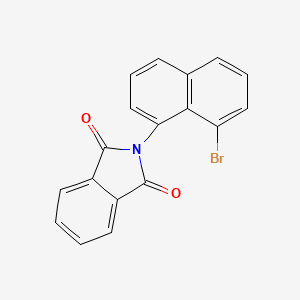
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
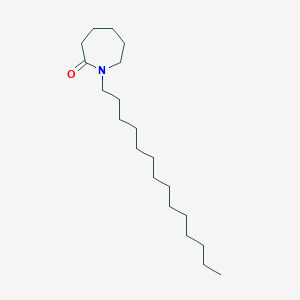

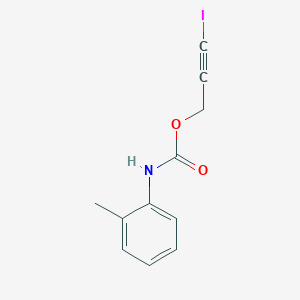

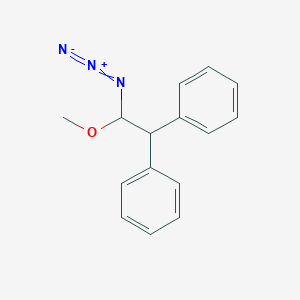
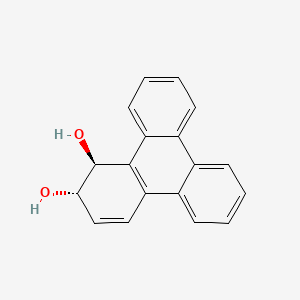
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)

![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)
